Odanacatib - 603139-19-1

Odanacatib

Catalog Number: EVT-287308
CAS Number: 603139-19-1
Molecular Formula: C25H27F4N3O3S
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Odanacatib is a selective, reversible inhibitor of cathepsin K, a cysteine protease enzyme primarily found in osteoclasts. [, , , ] In scientific research, odanacatib serves as a valuable tool for investigating the role of cathepsin K in various biological processes, particularly bone resorption and remodeling. [, ] Its high selectivity for cathepsin K makes it a powerful tool for dissecting the specific contributions of this enzyme in complex biological systems. []

Future Directions
  • Understanding the long-term effects of odanacatib on bone quality and fracture healing. [, ]
  • Developing novel cathepsin K inhibitors with improved safety profiles. []
  • Investigating the potential of cathepsin K inhibitors for treating other bone diseases, such as bone metastases and osteoarthritis. [, , ]
  • Further exploring the role of cathepsin K in other physiological processes beyond bone remodeling. []
Overview

Odanacatib is a selective inhibitor of cathepsin K, an enzyme critically involved in the degradation of bone tissue. It was developed primarily for the treatment of postmenopausal osteoporosis, a condition characterized by decreased bone mineral density and increased fracture risk. Odanacatib functions by inhibiting bone resorption while allowing for some preservation of bone formation, making it a unique therapeutic option in osteoporosis management. The compound is administered orally, typically once a week, and has shown significant efficacy in increasing bone mineral density over extended treatment periods.

Source and Classification

Odanacatib, also known as MK-0822, is classified as a non-peptidic biaryl compound. It was developed by Merck & Co. and has been the subject of extensive clinical studies to evaluate its safety and efficacy in treating osteoporosis in postmenopausal women. Its classification as a cathepsin K inhibitor places it within a broader category of drugs aimed at modulating bone metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Odanacatib involves several key steps that utilize both traditional organic synthesis techniques and modern biocatalysis methods. One prominent approach combines palladium-catalyzed cross-coupling reactions with enzymatic reductions. For instance, a study detailed a two-step process where a diaryl precursor is synthesized through a Suzuki-Miyaura cross-coupling reaction followed by an asymmetric bioreduction using specific alcohol dehydrogenases (ADHs) to obtain the desired enantiomer in high yield and purity .

Key steps in the synthesis include:

  • Palladium-Catalyzed Cross-Coupling: Utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.
  • Bioreduction: Employs enzymes like Ras-ADH to achieve stereoselective reduction of ketone intermediates to alcohols, crucial for obtaining the desired stereochemistry in the final product .
Molecular Structure Analysis

Odanacatib has a complex molecular structure characterized by its biaryl framework. The chemical formula for Odanacatib is C20H19F3N2OC_{20}H_{19}F_3N_2O, with a molecular weight of approximately 360.37 g/mol. The structure includes:

  • A trifluoromethyl group that enhances its potency.
  • A chiral center crucial for its biological activity.

The stereochemistry plays an essential role in its interaction with cathepsin K, influencing both potency and selectivity .

Chemical Reactions Analysis

Odanacatib undergoes various chemical reactions during its synthesis and metabolism:

  • Synthesis Reactions: The key synthetic reactions include palladium-catalyzed cross-coupling and enzymatic reductions that form the core structure of Odanacatib.
  • Metabolic Reactions: In vivo, Odanacatib is primarily metabolized via hepatic pathways, with biliary excretion being significant in certain animal models. Understanding these metabolic pathways is critical for predicting drug interactions and efficacy .
Mechanism of Action

The mechanism of action of Odanacatib involves the selective inhibition of cathepsin K, which is responsible for collagen degradation in bone tissue. By inhibiting this enzyme:

  • Bone Resorption: Odanacatib effectively reduces the activity of osteoclasts, the cells responsible for bone resorption, leading to decreased bone turnover.
  • Bone Formation Preservation: Unlike other osteoporosis treatments that may inhibit both resorption and formation, Odanacatib allows some degree of osteoblast activity to continue, promoting bone formation alongside reduced resorption .

This dual action contributes to sustained increases in bone mineral density over time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Odanacatib typically appears as a white to off-white solid.
  • Solubility: It exhibits variable solubility depending on the solvent used; it is soluble in organic solvents but has limited aqueous solubility.

Chemical Properties

  • Stability: Odanacatib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound's pKa values indicate its acidic or basic nature, which can influence its pharmacokinetics.

Relevant data regarding these properties are crucial for formulation development and optimizing drug delivery systems .

Applications

Scientific Uses

Odanacatib has been primarily studied for its application in managing postmenopausal osteoporosis. Clinical trials have demonstrated its efficacy in:

  • Increasing bone mineral density at critical sites such as the hip and lumbar spine.
  • Reducing biochemical markers associated with bone resorption by approximately 60–70% without significantly affecting markers for bone formation .

Beyond osteoporosis treatment, ongoing research explores potential applications in other conditions involving abnormal bone metabolism, highlighting Odanacatib's versatility as a therapeutic agent.

Properties

CAS Number

603139-19-1

Product Name

Odanacatib

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C25H27F4N3O3S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N

SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK0822; MK-0822; MK 0822; Odanacatib .

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.